3-Bromo-5-pyrrol-1-ylbenzaldehyde
Description
3-Bromo-5-pyrrol-1-ylbenzaldehyde is an aromatic aldehyde derivative featuring a bromine substituent at the 3-position and a pyrrole ring at the 5-position of the benzaldehyde core. Its molecular formula is C₁₁H₈BrNO, with a molecular weight of 256.10 g/mol. The compound’s aldehyde group (-CHO) and electron-rich pyrrole moiety make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic drug development.
Properties
IUPAC Name |
3-bromo-5-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-9(8-14)6-11(7-10)13-3-1-2-4-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVSVIQENOKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-pyrrol-1-ylbenzaldehyde typically involves the bromination of 5-pyrrol-1-ylbenzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-pyrrol-1-ylbenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium,
Comparison with Similar Compounds
Key Observations :
- Synthesis : Compound 34 and 35 () utilize aldehyde intermediates in nucleophilic addition reactions, suggesting that this compound could be synthesized via analogous pathways involving pyrrole-containing amines .
- Substituent Effects : The aldehyde group in this compound enhances electrophilicity compared to the indole or pyridine moieties in analogs, making it more reactive in condensation or nucleophilic addition reactions.
Physicochemical and Spectral Properties
Key Observations :
- Aldehyde Reactivity: The strong C=O IR stretch (~1700 cm⁻¹) and deshielded aldehyde proton (~9.8 ppm in ¹H NMR) distinguish this compound from non-aldehyde analogs like Compound 34 .
- Thermal Stability : The absence of a high-melting indole or imidazole system (cf. Compound 34: 141–142°C) suggests that this compound may exhibit lower thermal stability due to its simpler aromatic framework.
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